(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone
Description
The compound (E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone is a structurally complex molecule featuring a benzoimidazole core linked to piperidine and piperazine moieties via methyl and methanone bridges, respectively. Its design integrates heterocyclic aromatic systems with flexible aliphatic chains, a strategy commonly employed in medicinal chemistry to balance receptor binding affinity, solubility, and metabolic stability. The benzoimidazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and anti-inflammatory activities, while the piperazine and piperidine groups contribute to modulating pharmacokinetic properties .
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N5O/c33-27(32-19-17-30(18-20-32)14-6-9-22-7-2-1-3-8-22)23-12-15-31(16-13-23)21-26-28-24-10-4-5-11-25(24)29-26/h1-11,23H,12-21H2,(H,28,29)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOFVSRXSUFCBC-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CC=CC3=CC=CC=C3)CC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3)CC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 443.595 g/mol. Its structure features a benzimidazole moiety, which is known for its ability to interact with various biological targets, including DNA and proteins.
The biological activity of this compound is primarily attributed to its structural components:
- Benzimidazole Moiety : Known for binding to DNA minor grooves, influencing enzymatic processes related to DNA replication and repair .
- Piperidine and Piperazine Rings : These enhance the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
The compound's interaction with human topoisomerase I has been identified as a significant mechanism underlying its anticancer properties. Studies indicate that it can inhibit this enzyme, leading to cell cycle arrest at the G2/M phase, thereby promoting apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer activity:
- Cell Line Studies : The compound was screened against various human cancer cell lines at the National Cancer Institute (NCI). Notably, certain derivatives showed significant growth inhibition with low values .
| Compound | Cell Line | (µM) |
|---|---|---|
| 11a | NCI 60 | 15 |
| 12a | NCI 60 | 10 |
| 12b | NCI 60 | 16 |
These results indicate a strong binding affinity to DNA and effective inhibition of topoisomerase I, comparable to established chemotherapeutics like camptothecin .
Neuroleptic Activity
Additionally, compounds similar in structure have been evaluated for neuroleptic effects. Some derivatives demonstrated activities comparable to haloperidol, suggesting potential applications in treating psychiatric disorders .
Case Studies
Several studies have explored the biological effects of related benzimidazole compounds:
- Study on DNA Interaction : A series of benzimidazole derivatives were synthesized and evaluated for their ability to bind to DNA. Compounds exhibited varying degrees of thermal stabilization of DNA structures, indicating their potential as therapeutic agents targeting genetic material .
- Antitumor Effects : In vivo studies indicated that specific analogs could inhibit tumor growth in mouse models. The mechanism involved disruption of cell cycle progression and induction of apoptosis through DNA damage pathways .
Comparison with Similar Compounds
Structural Analogues with Benzimidazole-Piperazine/Piperidine Hybrids
Several structurally related compounds highlight the significance of heterocyclic and substituent variations:
Key Observations :
- Piperazine vs. Piperidine : Piperazine derivatives (e.g., ) exhibit higher solubility due to additional nitrogen atoms but may show reduced blood-brain barrier penetration compared to piperidine-containing analogs .
- Cinnamyl vs. This may improve binding to hydrophobic pockets in enzymes or receptors .
- Methanone Linkage: The methanone bridge in the target compound and ’s derivative likely stabilizes molecular conformation, a critical factor in receptor-ligand interactions .
Pharmacological Profile Comparisons
While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from analogs:
- : Imidazole derivatives (e.g., LX2931/LX2932) inhibit sphingosine 1-phosphate lyase (S1PL), demonstrating efficacy in autoimmune disorders.
- : Dual histamine H1/H4 ligands with similar methanone-linked structures highlight the scaffold’s adaptability for GPCR targeting. The cinnamyl group’s hydrophobicity may enhance H4 receptor binding compared to polar pyridine substituents .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
